molecular formula C21H17FN2O5 B14166845 2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896852-34-9

2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14166845
CAS No.: 896852-34-9
M. Wt: 396.4 g/mol
InChI Key: HYXNMYQTQXKIOO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and methoxy groups in its structure suggests potential pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with 8-methoxy-3-(2-methoxyethyl)chromen-2-one in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methoxy groups can influence its solubility and bioavailability. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(4-Bromophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(4-Methylphenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a unique candidate for further research and development in medicinal chemistry.

Properties

CAS No.

896852-34-9

Molecular Formula

C21H17FN2O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C21H17FN2O5/c1-27-10-9-24-19(12-3-5-13(22)6-4-12)23-20-17(21(24)26)18(25)15-8-7-14(28-2)11-16(15)29-20/h3-8,11H,9-10H2,1-2H3

InChI Key

HYXNMYQTQXKIOO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)F

solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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